molecular formula C21H26FN3O B3457030 N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}aniline

N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}aniline

Cat. No. B3457030
M. Wt: 355.4 g/mol
InChI Key: DHNNHJOEDJBTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}aniline, commonly known as DFNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFNA belongs to the class of piperazine derivatives and is used as a pharmacological tool in various biological studies.

Mechanism of Action

DFNA acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It works by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, resulting in increased levels of serotonin in the brain. This leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
DFNA has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It also affects the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. DFNA has been found to increase the levels of BDNF, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

DFNA is a potent pharmacological tool that can be used in various biological studies to investigate the role of serotonin and other neurotransmitters in different physiological and pathological processes. However, its use is limited by its low solubility in water, which makes it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in clinical trials.

Future Directions

DFNA has shown promising results in preclinical studies, and its potential therapeutic applications need to be further explored. Future research can focus on developing more efficient synthesis methods for DFNA and its analogs, improving its pharmacokinetic and pharmacodynamic properties, and investigating its efficacy in different animal models of anxiety, depression, and cancer. DFNA can also be used as a tool to study the role of serotonin and other neurotransmitters in the pathophysiology of various neuropsychiatric disorders.

Scientific Research Applications

DFNA has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. It has been found to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells. Additionally, DFNA has been shown to possess anxiolytic and antidepressant properties, making it a promising candidate for the treatment of anxiety and depression.

properties

IUPAC Name

[4-(diethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-3-23(4-2)19-9-5-17(6-10-19)21(26)25-15-13-24(14-16-25)20-11-7-18(22)8-12-20/h5-12H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNNHJOEDJBTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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